

## Ridaura (Auranofin) as a Potential Broad-Spectrum Antiviral Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Ridaura**, with its active ingredient auranofin, is an FDA-approved gold-containing compound historically used for the treatment of rheumatoid arthritis.[1] Emerging research has illuminated its potent antiviral properties against a range of novel and emerging viruses. This technical guide provides an in-depth overview of the current understanding of auranofin's antiviral activity, its mechanisms of action, and relevant experimental data and protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

#### Introduction to Auranofin's Antiviral Potential

Auranofin's journey into the realm of antiviral research is a prime example of drug repurposing. [2] Initially recognized for its anti-inflammatory and immunomodulatory effects, its ability to modulate key cellular pathways has revealed a significant potential to combat viral infections. [1][3] Studies have demonstrated auranofin's efficacy against several viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[4] Its multifaceted mechanism of action, targeting both viral and host factors, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent.

#### **Mechanisms of Antiviral Action**



Auranofin exerts its antiviral effects through several interconnected mechanisms, primarily centered around the disruption of cellular redox homeostasis and the inhibition of key inflammatory signaling pathways.

## **Inhibition of Thioredoxin Reductase (TrxR)**

A primary and well-established target of auranofin is the selenoenzyme thioredoxin reductase (TrxR).[5] TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is involved in various cellular processes, including DNA synthesis and antioxidant defense. By irreversibly inhibiting TrxR, auranofin induces oxidative stress within the host cell. This elevated oxidative stress can interfere with viral replication and promote apoptosis in infected cells.[6]

#### Modulation of the NF-kB Signaling Pathway

Auranofin has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and is often hijacked by viruses to promote their replication and pathogenesis. Auranofin's inhibition of NF-κB activation leads to a significant reduction in the production of inflammatory cytokines, such as IL-6 and TNF-α, thereby mitigating the virus-induced cytokine storm that is a hallmark of severe viral infections like COVID-19.[8][9] The drug has been observed to act upstream in the NF-κB signaling cascade, preventing the formation of activation complexes.[7]

#### Interference with Viral Entry and Replication

Beyond its effects on host cell pathways, auranofin has been shown to directly interfere with viral processes. For SARS-CoV-2, it has been demonstrated that auranofin can inhibit the raft-dependent endocytic pathway, a crucial route for viral entry into host cells.[10] It also appears to increase the mobility of the ACE2 receptor at the cell surface, further impairing viral entry.[10] Additionally, some studies suggest that auranofin can inhibit viral enzymes essential for replication, such as the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2.[3]

## **Quantitative Data on Antiviral Activity**

The antiviral efficacy of auranofin has been quantified in numerous in vitro studies. The following tables summarize the key findings against various novel viruses.



Table 1: In Vitro Antiviral Activity of Auranofin against SARS-CoV-2

| Cell Line           | Assay                       | Metric | Value (µM) | Reference |
|---------------------|-----------------------------|--------|------------|-----------|
| Huh7                | RT-PCR                      | EC50   | ~1.5       | [11]      |
| Vero E6             | Viral RNA<br>quantification | EC50   | 1.2 ± 0.2  | [9]       |
| A549-hACE2          | Viral RNA<br>quantification | EC50   | 1.8 ± 0.9  | [7]       |
| Huh7                | Cytotoxicity<br>Assay       | CC50   | ~5.7       | [1]       |
| HEK-ACE2            | TCID50 Assay                | EC50   | 0.29       | [12]      |
| HEK-ACE2            | Cytotoxicity<br>Assay       | CC50   | 9.65       | [12]      |
| SARS-CoV<br>PLpro   | Enzymatic Assay             | IC50   | 25.5       | [3]       |
| SARS-CoV-2<br>PLpro | Enzymatic Assay             | IC50   | 0.75       | [3]       |

Table 2: In Vitro Antiviral Activity of Auranofin against Other Novel Viruses



| Virus                                        | Cell Line         | Assay                         | Metric | Value (μM)                       | Reference |
|----------------------------------------------|-------------------|-------------------------------|--------|----------------------------------|-----------|
| Chikungunya<br>Virus<br>(CHIKV)              | HEK293            | Viral<br>Replication<br>Assay | -      | Dose-<br>dependent<br>inhibition | [7]       |
| Zika Virus<br>(ZIKV)                         | HEK293            | Viral<br>Replication<br>Assay | -      | Inhibition<br>observed           | [7]       |
| Zika Virus<br>(ZIKV)                         | C6/36             | Cytotoxicity<br>Assay         | IC50   | 0.254<br>(μg/mL)                 | [5]       |
| Venezuelan Equine Encephalitis Virus (VEEV)  | HEK293            | Viral<br>Replication<br>Assay | -      | Inhibition<br>observed           | [7]       |
| Human<br>Immunodefici<br>ency Virus<br>(HIV) | Cultured<br>Cells | HIV Infection<br>Assay        | -      | Inhibition<br>observed           | [3]       |

## **Experimental Protocols**

This section outlines the general methodologies employed in the cited studies to evaluate the antiviral activity of auranofin.

#### **Cell Lines and Virus Culture**

- Cell Lines: A variety of cell lines have been utilized to study auranofin's antiviral effects, including human hepatoma cells (Huh7), African green monkey kidney cells (Vero E6), human lung adenocarcinoma cells engineered to express human ACE2 (A549-hACE2), and human embryonic kidney cells (HEK293).[7][11] These cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
- Virus Propagation: Viral stocks are propagated in susceptible cell lines. For instance, SARS-CoV-2 (USA-WA1/2020 isolate) is often grown in Vero E6 cells.[11]



#### **Antiviral Activity Assays**

- Procedure:
  - Cells are seeded in multi-well plates and allowed to adhere overnight.
  - The following day, cells are pre-treated with various concentrations of auranofin or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).[9]
  - Cells are then infected with the virus at a specific multiplicity of infection (MOI).[11]
  - After a 2-hour incubation period to allow for viral entry, the inoculum is removed, and fresh media containing the corresponding concentration of auranofin is added.[11]
  - The infected cells are incubated for a defined period (e.g., 24 or 48 hours).[11]

#### **Quantification of Viral Replication**

- Real-Time Reverse Transcription PCR (RT-qPCR): This is a common method to quantify
  viral RNA levels in both cell lysates and supernatants. Viral RNA is extracted, reverse
  transcribed to cDNA, and then amplified using primers and probes specific to a viral gene
  (e.g., the N1 gene for SARS-CoV-2).[11] The cycle threshold (Ct) values are used to
  determine the viral copy number.
- Plaque Assay: This assay measures the amount of infectious virus particles. Serial dilutions
  of the cell culture supernatant are used to infect a monolayer of susceptible cells. After an
  incubation period, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict
  viral spread to adjacent cells. The formation of plaques (zones of cell death) is visualized by
  staining, and the number of plaque-forming units (PFU) per milliliter is calculated.[8]
- TCID50 Assay: The 50% tissue culture infectious dose (TCID50) assay is another method to
  quantify infectious virus. Serial dilutions of a virus-containing sample are added to a multiwell plate of susceptible cells. After incubation, the wells are scored for the presence or
  absence of cytopathic effect (CPE). The TCID50 is the viral dilution that causes CPE in 50%
  of the wells.[12]

### **Cytotoxicity Assays**



- Procedure: To determine the cytotoxic concentration of auranofin, uninfected cells are treated with a range of drug concentrations for the same duration as the antiviral assays.
- Readout: Cell viability is typically measured using commercially available assays such as the MTS assay, which measures mitochondrial activity.[7] The concentration of the drug that reduces cell viability by 50% is determined as the CC50 value.[1]

# Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: Mechanism of action of auranofin against novel viruses.



## **Experimental Workflow**



Click to download full resolution via product page



Caption: General experimental workflow for evaluating auranofin's antiviral activity.

#### **Conclusion and Future Directions**

The existing body of research strongly supports the potential of auranofin as a repurposed antiviral drug. Its ability to inhibit SARS-CoV-2 and other novel viruses in vitro is well-documented, and its mechanisms of action, targeting both host and viral factors, offer a promising strategy for broad-spectrum antiviral therapy. The dual anti-inflammatory and antiviral properties are particularly advantageous for treating viral diseases characterized by excessive inflammation.

Future research should focus on several key areas. Further in vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess the safety and efficacy of auranofin in a whole-organism context. Clinical trials are the ultimate step to determine its therapeutic potential in humans. Additionally, further investigation into auranofin's activity against a wider range of emerging viruses is warranted to fully establish its broad-spectrum capabilities. The development of auranofin analogs with improved antiviral potency and reduced toxicity could also be a fruitful area of research. In conclusion, auranofin represents a promising lead compound in the urgent search for effective and readily available antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Will Auranofin Become a Golden New Treatment Against COVID-19? PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Will Auranofin Become a Golden New Treatment Against COVID-19? PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]

#### Foundational & Exploratory





- 5. Identification of anti-flaviviral drugs with mosquitocidal and anti-Zika virus activity in Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A candidate anti-HIV reservoir compound, auranofin, exerts a selective 'anti-memory'
  effect by exploiting the baseline oxidative status of lymphocytes PMC
  [pmc.ncbi.nlm.nih.gov]
- 7. Host oxidative folding pathways offer novel anti-chikungunya virus drug targets with broad spectrum potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential impact of the antirheumatic agent auranofin on proviral HIV-1 DNA in individuals under intensified antiretroviral therapy: Results from a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A screen of FDA-approved drugs for inhibitors of Zika virus infection PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ridaura (Auranofin) as a Potential Broad-Spectrum Antiviral Agent: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761444#ridaura-as-a-potential-antiviral-agentagainst-novel-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com